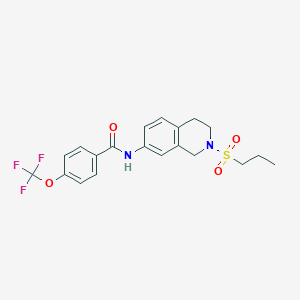
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of sulfonyl isoquinoline derivatives This compound is known for its unique chemical structure, which combines a sulfonyl group, a tetrahydroisoquinoline ring, and a trifluoromethoxybenzamide moiety
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide involves multiple steps. Typically, the synthesis starts with the preparation of the tetrahydroisoquinoline ring through Pictet–Spengler condensation of an aldehyde with an amine. Subsequently, the sulfonyl group is introduced using sulfonation reagents. The final step involves coupling the sulfonyl tetrahydroisoquinoline with 4-(trifluoromethoxy)benzoyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to obtain the final product.
Industrial production methods: : In an industrial setting, the compound could be produced in larger scales using continuous flow chemistry techniques, which enhance the efficiency and scalability of the reactions. Reaction conditions are optimized for maximum yield and purity, often involving the use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of reactions: : N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: : Can oxidize the tetrahydroisoquinoline ring to form isoquinoline derivatives.
Reduction: : The carbonyl group in the benzamide moiety can be reduced to alcohols or amines using appropriate reducing agents.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the sulfonyl group.
Common reagents and conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or dichlorodicyanoquinone (DDQ).
Reduction: : Typically employs reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Involves reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major products: : The products depend on the specific reaction but could include oxidized isoquinoline derivatives, reduced alcohols or amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored as a potential inhibitor of enzymes or receptors, due to its unique structural features.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the trifluoromethoxybenzamide moiety likely play crucial roles in binding to these targets, modulating their activity and influencing various biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Compared to other sulfonyl isoquinoline derivatives, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its trifluoromethoxybenzamide moiety, which imparts unique electronic and steric properties. Similar compounds might include:
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide
N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chlorobenzamide
These related compounds share the sulfonyl isoquinoline core structure but differ in the substituents on the sulfonyl group or the benzamide moiety, leading to variations in their chemical and biological properties. The unique combination of substituents in this compound enhances its potential for specific applications and research avenues.
Propiedades
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c1-2-11-30(27,28)25-10-9-14-3-6-17(12-16(14)13-25)24-19(26)15-4-7-18(8-5-15)29-20(21,22)23/h3-8,12H,2,9-11,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTOCSWMKNLFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
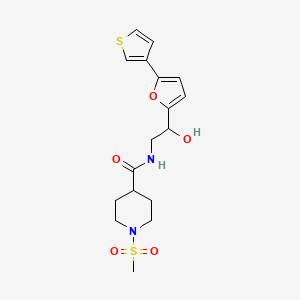
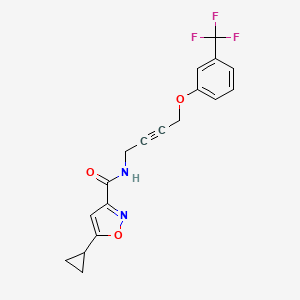
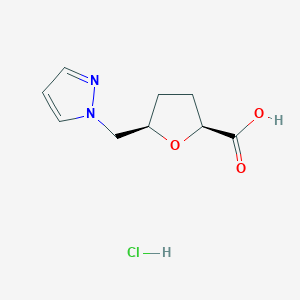
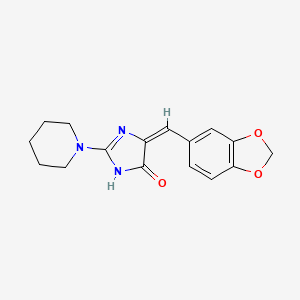
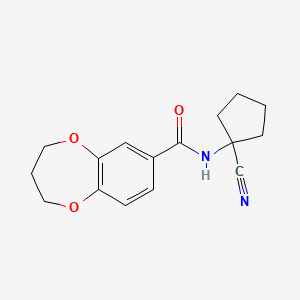
![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)
![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)
![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2457617.png)
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide](/img/structure/B2457625.png)
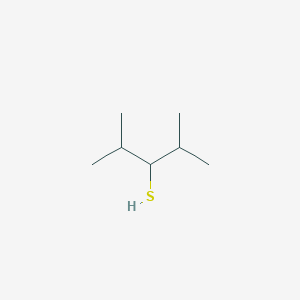
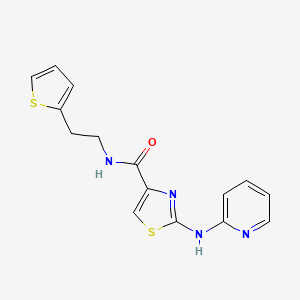
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)
